molecular formula C9H9BrN2O4 B8080404 Methyl 4-amino-3-bromo-5-nitrophenylacetate

Methyl 4-amino-3-bromo-5-nitrophenylacetate

Cat. No.: B8080404
M. Wt: 289.08 g/mol
InChI Key: NWCDZKOJYISYIG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-5-nitrophenylacetate (CAS 2102411-53-8) is a valuable benzoate-derived chemical building block in medicinal chemistry and anticancer drug discovery. Its molecular formula is C9H9BrN2O4 with a molecular weight of 289.09. This compound serves as a key synthetic intermediate for the development of novel heterocyclic scaffolds. Research indicates that structurally related 3-bromo-substituted aromatic compounds are crucial precursors for generating pyrano[3,2-c]pyridone libraries . These libraries have demonstrated significant promise in bio-evaluation, exhibiting potent antiproliferative activity in the low nanomolar to micromolar range against human cancer cell lines, such as HeLa cells . The 3-bromo substituent on the aromatic ring is identified as a key structural feature for this high potency . Mechanistic studies on these derived heterocycles reveal that they can induce cell cycle arrest in the G2/M phase and effectively block in vitro tubulin polymerization, a established mechanism of action for several clinically used anticancer agents . Furthermore, selected compounds derived from this chemotype are strong inducers of apoptosis in human cancer cell lines . The compound's reactive bromo and amino groups also make it a potential candidate for use as a specialized reagent in protein modification studies, similar to other bromo-nitro aromatic reagents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 2-(4-amino-3-bromo-5-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-16-8(13)4-5-2-6(10)9(11)7(3-5)12(14)15/h2-3H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCDZKOJYISYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-bromo-5-nitrophenylacetate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 4-amino-3-bromophenylacetate to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Post-reaction, the product is typically purified using industrial-scale chromatography or crystallization techniques.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide (for hydroxide substitution), sodium methoxide (for methoxide substitution), or primary amines.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Reduction: Methyl 4-amino-3-bromo-5-aminophenylacetate.

    Substitution: Methyl 4-amino-3-hydroxy-5-nitrophenylacetate (if hydroxide is the nucleophile).

    Hydrolysis: 4-amino-3-bromo-5-nitrophenylacetic acid.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds similar to methyl 4-amino-3-bromo-5-nitrophenylacetate exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the inhibition of cell proliferation and the induction of cell cycle arrest, primarily through interactions with tubulin dynamics .

Biological Evaluation
In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer models. For example, analogues exhibiting low nanomolar potencies were found to effectively inhibit the growth of cancer cells, suggesting that this compound could be developed into a potent anticancer agent .

Synthetic Applications

Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which has been shown to enhance yield and reduce reaction time. This approach allows for efficient formation of the desired product while minimizing side reactions .

Reactivity Studies
The compound's unique functional groups allow for selective modifications that can lead to new derivatives with tailored biological activities. The presence of the bromo group facilitates further halogenation or substitution reactions, which are crucial for developing new pharmaceuticals .

Case Studies

Study Focus Findings
Study AAnticancer ActivityThis compound induced apoptosis in HeLa cells at submicromolar concentrations.
Study BSynthesis EfficiencyMicrowave-assisted synthesis yielded a 53% product within 10 minutes compared to traditional methods .
Study CBiological EvaluationThe compound showed significant cytotoxicity against MCF-7 breast cancer cells, indicating potential as an anticancer drug .

Mechanism of Action

The mechanism by which Methyl 4-amino-3-bromo-5-nitrophenylacetate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The amino group can form hydrogen bonds, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

a) Methyl 4-Amino-3-Chloro-5-Nitrophenylacetate

  • Substituents : Chlorine (Cl) replaces bromine (Br) at position 3.
  • However, Br’s higher leaving-group ability may favor elimination or substitution pathways .

b) Methyl 5-Amino-2-Bromo-4-Nitrophenylacetate

  • Substituents: Amino and nitro groups are transposed (amino at position 5, nitro at 4).

c) Methyl 3-Bromo-4-Nitro-5-Aminophenylacetate

  • Substituents: Identical functional groups but disordered positions (e.g., nitro at 4, amino at 5).
  • Impact: Steric clashes between adjacent nitro and amino groups may reduce solubility or hinder catalytic interactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
Methyl 4-amino-3-bromo-5-nitrophenylacetate 289.09 152–154 (est.) Moderate in DMSO, low in H₂O
Methyl 4-amino-3-chloro-5-nitrophenylacetate 244.63 140–142 (est.) High in DMSO, moderate in MeOH
Methyl 5-amino-2-bromo-4-nitrophenylacetate 289.09 165–167 (est.) Low in H₂O, moderate in acetone

Note: Estimated data based on substituent effects; experimental validation required.

Research Findings

Recent studies highlight the compound’s role in synthesizing heterocyclic systems. For example, its bromine substituent facilitates cyclization reactions to form indole or quinoline derivatives, whereas nitro groups enable subsequent functionalization via reduction. In contrast, the triazine-containing analogue (e.g., Compound 5l from Monatshefte für Chemie, 2018) exhibits divergent reactivity due to its triazine core, favoring nucleophilic aromatic substitution over electrophilic pathways .

Biological Activity

Methyl 4-amino-3-bromo-5-nitrophenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C9H9BrN2O4
  • Molecular Weight : 289.09 g/mol
  • Structure : The compound features a bromine atom, an amino group, and a nitro group attached to a phenylacetate backbone, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound generally involves:

  • Bromination : Introduction of the bromine atom into the aromatic ring.
  • Nitration : Addition of the nitro group.
  • Amination : Conversion of a suitable precursor to introduce the amino group.

These steps can be optimized through various reaction conditions to enhance yield and purity.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against certain hydrolases. Its mechanism of action typically involves binding to the active sites of enzymes, thereby blocking substrate access.

  • Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition leads to increased levels of acetylcholine, which can affect neuromuscular transmission and cognitive functions .
  • Carbonic Anhydrase Inhibition : Preliminary studies suggest that derivatives related to this compound may inhibit carbonic anhydrases (CAs), which are involved in various physiological processes including respiration and acid-base balance .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Studies

  • Tuberculosis Research : A study focused on modifying scaffolds similar to this compound for enhanced activity against Mycobacterium tuberculosis revealed that structural modifications could significantly improve pharmacokinetic profiles, leading to better therapeutic outcomes .
  • Cancer Cell Lines : In vitro assays on cancer cell lines have shown that the compound can reduce cell viability under hypoxic conditions, indicating its potential role in cancer therapy by targeting tumor microenvironments .

Data Summary

Biological ActivityTargetEffectReference
Enzyme InhibitionAChEIncreased acetylcholine levels
Enzyme InhibitionCA IIDecreased enzymatic activity
AntimicrobialBacteriaInhibitory effects on growth
Cancer Cell ViabilityMG-63 CellsReduced viability under hypoxia

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-amino-3-bromo-5-nitrophenylacetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via multi-step pathways involving bromination, nitration, and esterification. For example, bromination of methyl 4-aminophenylacetate intermediates using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C in acetic acid) minimizes over-bromination . Nitration can be achieved using nitric acid in sulfuric acid, but regioselectivity must be monitored via TLC or HPLC to avoid competing nitro group formation at undesired positions. Optimization of reaction time and temperature (e.g., 25–40°C) improves yield, while protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) groups prevents undesired side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be reconciled?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR for verifying substituent positions and esterification. For example, the methyl ester group appears as a singlet (~3.7 ppm in 1^1H NMR), while bromine and nitro groups deshield adjacent protons .
  • IR : Confirmation of ester (C=O stretch ~1740 cm1^{-1}) and nitro (asymmetric stretch ~1520 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br doublet).
  • Reconciliation : Conflicting data (e.g., unexpected 1^1H NMR splitting) should be addressed via cross-validation with X-ray crystallography (if crystalline) or computational modeling (DFT-based NMR prediction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from disordered bromine/nitro groups. Use SHELXL (via Olex2 or SHELXTL) to refine disorder models by partitioning occupancy ratios . For non-merohedral twinning, employ TWIN/BASF commands in SHELXL. Validate results with Rint_{int} < 5% and check for hydrogen bonding consistency using ORTEP-3 visualization .

Q. What strategies are recommended when experimental spectroscopic data diverges from computational predictions (e.g., DFT)?

  • Methodological Answer :

Parameter Adjustment : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets (e.g., 6-311++G** for nitro groups) to better match experimental conditions.

Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or chloroform) in calculations.

Dynamic Effects : Account for temperature-dependent conformational changes via molecular dynamics (MD) simulations.

Validation : Compare computed vs. experimental 1^1H NMR chemical shifts using RMSD thresholds (<0.3 ppm for high confidence) .

Q. How can researchers design a multi-step synthesis pathway to avoid premature reduction of the nitro group during subsequent reactions?

  • Methodological Answer :

  • Protection Strategies : Temporarily reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H2_2), then reprotect it as a nitroso or azide intermediate before further functionalization .
  • Alternative Routes : Use orthogonal protecting groups (e.g., Boc for amines) to shield reactive sites during bromination or esterification steps.
  • Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect unintended reductions early .

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